1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Overview
Description
“1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” is a chemical compound with the molecular formula C4H3BrCl3F3 . It is a fluorinated building block .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” consists of a total of 13 bonds, including 10 non-H bonds and 1 rotatable bond . The exact mass is 291.84400 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” include a density of 1.854 g/cm3 , a boiling point of 181.7ºC at 760 mmHg , and a flash point of 63.7ºC .Scientific Research Applications
Metabolism and Toxicity Studies
Research has revealed the metabolism process and potential toxicity of halothane, a compound structurally similar to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. The study identified urinary metabolites of halothane, highlighting the formation of reactive intermediates that may contribute to hepatotoxicity, a concern due to its potential binding to proteins and phospholipids in the liver (Cohen et al., 1975).
Volatile Metabolites and Decomposition Products
The identification of volatile metabolites and decomposition products of halothane in patients provides insights into its breakdown and potential impacts on health. This research found specific metabolites in exhaled gases of patients, revealing details about the degradation of halothane in the body and its clinical implications (Sharp et al., 1979).
Applications in Industrial and Environmental Health
Epidemic of Liver Disease
A study investigated an epidemic of liver disease among industrial workers exposed to hydrochlorofluorocarbons (HCFCs), which are structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. This research highlighted the potential hepatotoxicity of these compounds, which are metabolized similarly to halothane, forming reactive intermediates implicated in liver toxicity (Hoet et al., 1997).
Neurologic Illness from Occupational Exposure
A report detailed the association between neurologic illness and occupational exposure to 1-Bromopropane, used as a solvent and substitute for regulated compounds. This case study underscores the potential health risks of exposure to solvents structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, emphasizing the need for awareness and effective control measures to limit exposure (MMWR, 2008).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKDLFPUVNFPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371332 | |
Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
CAS RN |
664-03-9 | |
Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.